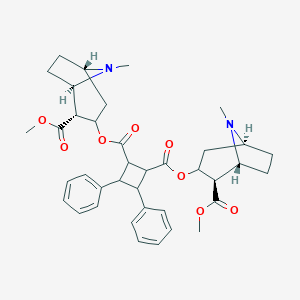

delta-Truxilline

Description

Properties

CAS No. |

113350-52-0 |

|---|---|

Molecular Formula |

C38H46N2O8 |

Molecular Weight |

658.8 g/mol |

IUPAC Name |

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1 |

InChI Key |

SYSWFFZJNZSEIZ-HEEFFJJLSA-N |

SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)C3C(C(C3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Delta-Truxilline: A Deep Dive into its Chemical Architecture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-truxilline is a naturally occurring alkaloid belonging to the truxilline family, a group of dimeric cinnamoyl ecgonine methyl esters found as minor constituents in the leaves of the coca plant (Erythroxylum coca). These compounds are stereoisomers, arising from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules. The specific stereochemistry of the resulting cyclobutane ring is the defining feature of each truxilline isomer. While often overshadowed by cocaine, the major alkaloid in coca leaves, the unique chemical structures of the truxilline isomers, including this compound, are of significant interest to chemists and pharmacologists for their potential applications in forensic science, as biomarkers for the origin of cocaine samples, and for their yet-to-be-fully-explored pharmacological properties.

This technical guide provides an in-depth exploration of the chemical structure of this compound, including its stereochemical configuration. It also presents available quantitative data, details relevant experimental protocols for the analysis of truxilline isomers, and discusses the current understanding of their biological significance.

Chemical Structure of this compound

The core of this compound's structure is a cyclobutane ring, which is substituted with two phenyl groups and two ecgonine methyl ester moieties. Truxillines are diesters of truxillic or truxinic acids with two molecules of methyl ecgonine. There are at least ten named isomers of truxilline: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[1][2]

The general chemical structure of a truxilline molecule consists of a central cyclobutane ring to which two phenyl groups and two ecgonine methyl ester groups are attached. The ecgonine methyl ester portion itself is a bicyclic tropane alkaloid.

Molecular Formula: C₃₈H₄₆N₂O₈

Molecular Weight: 658.78 g/mol

While a definitive, publicly available 2D or 3D structure specifically labeled as "this compound" is not readily found in major chemical databases like PubChem, the general structure of truxillines can be understood from isomers like beta-truxilline. The IUPAC name for beta-truxilline is bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate.[3] This highlights the complex stereochemistry with multiple chiral centers in both the cyclobutane ring and the ecgonine moieties. The specific stereochemical configuration of the substituents on the cyclobutane ring is what differentiates the various truxilline isomers, including this compound.

Quantitative Data

Quantitative analysis of truxilline isomers is primarily performed in the context of illicit cocaine sample analysis. Gas chromatography with flame ionization detection (GC-FID) is a common method for the quantification of these isomers. The following table summarizes key quantitative parameters from a validated GC-FID method for the analysis of ten truxilline isomers, including this compound.[1]

| Parameter | Value | Reference |

| Linearity Range | 0.001 to 1.00 mg/mL | [1] |

| Lower Detection Limit | 0.001 mg/mL | [1] |

Experimental Protocols

Analysis of Truxilline Isomers by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a method for the quantitative analysis of truxilline isomers in cocaine samples.

Methodology:

-

Sample Preparation: A known quantity of the cocaine sample is taken.

-

Reduction: The truxilline isomers within the sample are directly reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). This step simplifies the subsequent analysis by converting the ester groups.

-

Acylation: The reduced products are then acylated, for example, with heptafluorobutyric anhydride. This derivatization step enhances the volatility and thermal stability of the analytes, making them suitable for gas chromatography.

-

GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector. The separation of the different truxilline isomers is achieved on a suitable capillary column, and their quantification is performed based on the detector's response relative to an internal standard.[1]

Experimental workflow for the analysis of truxilline isomers.

Biological Activity and Signaling Pathways

The biological activity of individual truxilline isomers, including this compound, is not well-documented in publicly available literature. Much of the research on related compounds has focused on the pharmacological effects of the precursor molecules, truxillic and truxinic acids, and their synthetic derivatives. These have been investigated for a range of bioactivities, including anti-inflammatory and analgesic effects.[4]

The study of stereoisomers in pharmacology is critical, as different isomers of a drug can have vastly different biological activities. One isomer may be therapeutically active, while another may be inactive, have a different therapeutic effect, or even be toxic.[5] Given the structural similarity of truxillines to cocaine, a potent dopamine reuptake inhibitor, it is plausible that they may interact with monoamine transporters or other CNS targets. However, without specific studies on this compound, any discussion of its pharmacological profile remains speculative.

Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate the pharmacological and toxicological profiles of the individual truxilline isomers.

Conclusion

References

- 1. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. beta-Truxilline | C38H46N2O8 | CID 12310847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. biomedgrid.com [biomedgrid.com]

An In-depth Technical Guide to the Stereochemistry and Isomerism of delta-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Truxilline is a naturally occurring tropane alkaloid and a minor component found in the leaves of Erythroxylum species, most notably as an impurity in illicit cocaine. As a stereoisomer of the truxillines, its chemical structure is characterized by a cyclobutane ring core formed from the photodimerization of two cinnamoyl moieties, which are in turn esterified to two ecgonine methyl ester units. This guide provides a comprehensive overview of the stereochemistry and isomerism of this compound, including its absolute configuration, relationship to other truxilline isomers, and relevant physicochemical and analytical data. Detailed experimental methodologies for the analysis of truxilline isomers are also presented, alongside a discussion of their synthesis and potential pharmacological significance.

Introduction to Truxillines and their Isomeric Complexity

The truxillines are a group of dimeric alkaloids that arise from the [2+2] photocycloaddition of cinnamoylcocaine precursors. This dimerization can occur in a "head-to-head" or "head-to-tail" fashion, giving rise to two distinct classes of cyclobutane dicarboxylic acids upon hydrolysis: truxinic acids and truxillic acids, respectively.[1] The subsequent esterification of these diacid cores with two molecules of methyl ecgonine results in the complex array of truxilline stereoisomers.

The nomenclature of these isomers has historically been based on Greek letters (alpha, beta, gamma, delta, epsilon, etc.), which can lead to ambiguity. A more systematic approach relies on the Cahn-Ingold-Prelog (CIP) priority rules to define the absolute configuration of each stereocenter. Recent studies have highlighted that the number of possible truxilline stereoisomers is greater than the commonly cited eleven, with a theoretical total of 15, comprising five truxillates (from truxillic acids) and ten truxinates (from truxinic acids).[2]

The Stereochemistry of this compound

This compound, assigned the CAS number 113350-52-0 , is a stereoisomer derived from a truxinic acid core, meaning it is a "head-to-head" dimer.[3] Analysis of the MOL file associated with this CAS number reveals the precise three-dimensional arrangement of its atoms, allowing for the determination of its absolute stereochemistry.

The core of this compound is a substituted cyclobutane ring with four chiral centers. The systematic IUPAC name for the truxinic acid portion of this compound, based on its specific stereochemistry, can be determined. The two phenyl groups and the two carboxyl groups are attached to the cyclobutane ring. The overall structure of this compound is formed by the diesterification of this specific truxinic acid isomer with two molecules of (-)-cocaine's ecgonine methyl ester portion.

The absolute configuration of the chiral centers in the ecgonine moieties is consistent with that of naturally occurring (-)-cocaine. The stereochemistry of the cyclobutane ring defines this compound as a specific diastereomer within the broader class of truxinates.

To illustrate the relationship between the truxilline precursors, the following diagram outlines the formation pathway.

Physicochemical and Spectroscopic Data

| Property | This compound (CAS 113350-52-0) | General Truxilline Isomers |

| Molecular Formula | C38H46N2O8 | C38H46N2O8 |

| Molecular Weight | 658.78 g/mol | 658.78 g/mol |

| Melting Point | Not available | Varies among isomers |

| Specific Rotation | Not available | Varies among isomers |

| Density (Predicted) | 1.29 g/cm3[3] | - |

| Refractive Index (Predicted) | 1.611[3] | - |

| pKa (Predicted) | 9.09 ± 0.60[3] | - |

Spectroscopic Characterization

The mass spectrum of truxilline isomers is characterized by a molecular ion peak corresponding to their molecular weight. Fragmentation patterns can provide clues to the identity of the isomers, though they are often very similar.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between stereoisomers. The chemical shifts and coupling constants of the protons on the cyclobutane ring are particularly informative for determining the relative stereochemistry of the phenyl and carboxyl substituents. For a definitive structural elucidation of this compound, 2D NMR techniques such as COSY, HSQC, and HMBC would be required on an isolated sample.

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as the ester carbonyls and the aromatic rings. However, the IR spectra of stereoisomers are often very similar, making it difficult to distinguish between them based on IR alone.

Experimental Protocols

The analysis of truxilline isomers is primarily performed in the context of illicit cocaine profiling. The following provides a general methodology for the extraction and analysis of these compounds.

Extraction of Truxillines from Coca Leaves

-

Maceration: Dried and powdered coca leaves are macerated with an organic solvent, such as methanol or a chloroform-methanol mixture, to extract the alkaloids.

-

Acid-Base Extraction: The crude extract is subjected to a series of acid-base extractions to separate the alkaloids from other plant material. The extract is first acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar organic solvent to remove neutral impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform or dichloromethane.

-

Concentration: The organic extract containing the alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

Chromatographic Separation and Analysis

Due to the structural similarity of the truxilline isomers, their separation requires high-resolution chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a commonly used method for the analysis of truxillines in cocaine samples.[4][5]

-

Derivatization: As truxillines are not sufficiently volatile for GC analysis, a derivatization step is often necessary. This typically involves hydrolysis of the ester groups followed by silylation or acylation of the resulting carboxylic acids and hydroxyl groups.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve separation of the various isomers.

-

MS Detection: The separated isomers are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative to GC and may not require derivatization.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the aromatic rings (around 230 nm) is a common method. Mass spectrometric detection (LC-MS) can provide greater specificity and sensitivity.

The following diagram illustrates a general workflow for the analysis of truxilline isomers.

Synthesis of Truxilline Isomers

The synthesis of specific truxilline isomers is a challenging task due to the potential for the formation of multiple stereoisomers during the key cyclobutane ring formation step. The primary route involves the photochemical [2+2] cycloaddition of appropriately substituted cinnamic acid derivatives.

A general strategy for the synthesis of truxinate natural products has been developed, which could potentially be adapted for the synthesis of this compound. This approach utilizes an enantioselective [2+2] photocycloaddition of a cinnamic acid derivative, followed by functional group manipulations to yield the desired truxinate.

Pharmacological Significance

The pharmacological properties of most of the individual truxilline isomers, including this compound, have not been extensively studied. This is largely due to the difficulty in isolating or synthesizing these compounds in sufficient purity and quantity for biological testing.

However, the parent truxillic and truxinic acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.[6] Given that this compound is a diester of a truxinic acid, it is plausible that it may possess some biological activity. Further research is needed to explore the pharmacological profile of this compound and other truxilline isomers. The stereochemistry of these molecules is likely to play a crucial role in their biological activity, as is often the case with chiral drugs.[7]

Conclusion

This compound is a fascinating and complex natural product with a well-defined, albeit intricate, stereochemistry. As a member of the truxinate family of alkaloids, its structure is based on a "head-to-head" cyclobutane dimer of cinnamoyl moieties. While it is a known minor alkaloid in coca leaves and an important marker in the forensic analysis of cocaine, a comprehensive understanding of its physicochemical properties and pharmacological effects is still lacking. The detailed structural information and analytical methodologies presented in this guide provide a foundation for further research into this and other truxilline isomers, which may lead to the discovery of novel bioactive compounds. The continued development of stereoselective synthetic methods will be crucial for accessing pure samples of these complex molecules for in-depth biological evaluation.

References

- 1. Truxillic and truxinic acids--occurrence in plant kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.princeton.edu [chemistry.princeton.edu]

- 3. Truxillic acid - Wikipedia [en.wikipedia.org]

- 4. A General Strategy for the Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizer loader [nmrdb.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Truxinic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Sources of delta-Truxilline in Erythroxylum Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythroxylum is a significant source of tropane alkaloids, most notably cocaine. Among the myriad of secondary metabolites are the truxillines, a complex group of dimeric alkaloids formed from the photochemical cycloaddition of cinnamoylcocaines. This technical guide focuses on delta-truxilline, one of the known isomeric truxillines, and its natural occurrence within Erythroxylum species. This document provides a comprehensive overview of the current scientific knowledge, including the biosynthetic origins of this compound, a summary of its presence relative to other isomers, and detailed experimental protocols for its extraction and analysis. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

The truxillines are a group of tropane alkaloids that are characteristic minor components of the alkaloid profile of coca leaves (Erythroxylum coca and Erythroxylum novogranatense)[1]. These compounds are diastereomeric dimers of cinnamoylcocaine and its isomers, formed through a [2+2] photochemical cycloaddition reaction driven by ultraviolet (UV) radiation[2]. This natural synthesis results in a variety of isomers, with up to 15 distinct truxillines theoretically existing, which can be categorized into truxillates and truxinates[1].

This compound is one of the ten commonly identified truxilline isomers, alongside alpha-, beta-, gamma-, epsilon-, omega-, zeta-, peri-, neo-, and epi-truxilline. The relative abundance of these isomers in coca leaves and, consequently, in illicit cocaine samples, can serve as a chemical fingerprint, providing insights into the geographic origin and processing methods of the source material[1]. From a pharmacological and toxicological standpoint, the biological activities of individual truxilline isomers, including this compound, are not as extensively studied as cocaine, representing an area of potential research.

Biosynthesis of this compound

The formation of truxillines is not an enzymatic process but a photochemical one. The precursors are the cinnamoylcocaines, which are naturally present in the leaves of Erythroxylum species. When exposed to sunlight, particularly UV radiation, these precursors undergo a [2+2] cycloaddition reaction to form the cyclobutane ring characteristic of the truxillic and truxinic acids that form the core of the truxilline molecules[2]. The stereochemistry of the resulting cyclobutane ring dictates the specific isomer produced. The biosynthesis is therefore dependent on environmental factors, specifically the intensity and duration of UV light exposure[2].

Caption: Biosynthesis of Truxilline Isomers via Photochemical Dimerization.

Quantitative Data on Truxilline Isomers in Erythroxylum Species

A comprehensive review of the scientific literature reveals a notable gap in publicly available data regarding the specific concentrations of individual truxilline isomers, including this compound, in the leaves of various Erythroxylum species. Most quantitative studies focus on the major alkaloids like cocaine and cinnamoylcocaines, or they report the total truxilline content in processed illicit cocaine samples for forensic purposes.

The following table summarizes the known truxilline isomers identified in Erythroxylum species and provides qualitative information on their occurrence. The lack of specific quantitative values for this compound in plant material highlights a significant area for future research.

| Isomer | Chemical Class | Found in Erythroxylum spp. | Quantitative Data in Leaves | Reference |

| alpha-Truxilline | Truxillate | Yes | Not specified | [1] |

| beta-Truxilline | Truxinate | Yes | Not specified | [1] |

| This compound | Truxinate | Yes | Not specified | |

| gamma-Truxilline | Truxillate | Yes | Not specified | |

| epsilon-Truxilline | Truxillate | Yes | Not specified | |

| omega-Truxilline | Truxinate | Yes | Not specified | |

| zeta-Truxilline | Truxinate | Yes | Not specified | |

| peri-Truxilline | Truxinate | Yes | Not specified | |

| neo-Truxilline | Truxinate | Yes | Not specified | |

| epi-Truxilline | Truxinate | Yes | Not specified |

Experimental Protocols

The following sections detail generalized methodologies for the extraction and analysis of truxilline isomers from Erythroxylum leaf material, based on established protocols for tropane alkaloids.

Extraction of Total Alkaloids from Erythroxylum Leaves

This protocol describes a standard method for the solvent extraction of total alkaloids, including truxillines, from dried leaf material.

-

Sample Preparation: Dry the Erythroxylum leaves at a controlled temperature (e.g., 40-50°C) to a constant weight and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate a known quantity (e.g., 10 g) of the powdered leaf material in 95% ethanol at room temperature with continuous stirring for 24 hours. Ethanol is noted as a quantitative extraction method that minimizes the formation of artifacts[3].

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Solvent Evaporation: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude alkaloid extract.

-

Acid-Base Partitioning (for purification):

-

Dissolve the crude extract in 1 M hydrochloric acid.

-

Wash the acidic solution with a non-polar solvent like hexane to remove non-alkaloidal lipophilic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide).

-

Extract the alkaloids from the basified aqueous solution with a solvent such as chloroform or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified total alkaloid fraction.

-

Analysis of this compound by Gas Chromatography (GC)

Direct analysis of truxillines by GC is challenging due to their low volatility and thermal lability. A derivatization procedure is typically required. The following protocol is adapted from methods used for analyzing truxillines in cocaine samples.

-

Reduction of Truxillines:

-

Dissolve a known amount of the purified alkaloid extract in a suitable anhydrous solvent (e.g., diethyl ether).

-

Add lithium aluminum hydride (LiAlH₄) in excess and reflux the mixture to reduce the ester functionalities of the truxillines.

-

-

Acylation:

-

After the reduction is complete, carefully quench the excess LiAlH₄.

-

Evaporate the solvent and acylate the resulting diols with heptafluorobutyric anhydride (HFBA) to create volatile derivatives.

-

-

GC-MS/FID Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

GC Conditions (Example):

-

Column: 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 5°C/min, and hold for 10 min.

-

Detector Temperature (FID): 300°C.

-

-

Quantification: Identification of the this compound derivative is based on its retention time compared to a standard. Quantification can be performed using an internal standard method.

-

Caption: Workflow for Extraction and Analysis of Truxillines from Leaves.

Conclusion and Future Directions

This compound is a naturally occurring photochemical product found in Erythroxylum species. Its biosynthesis is directly linked to the presence of cinnamoylcocaine precursors and exposure to UV radiation. While analytical methods exist for the identification and quantification of a range of truxilline isomers, there is a significant lack of published data on the specific concentrations of this compound in the leaves of different Erythroxylum species and their varieties.

For researchers and professionals in drug development and natural product chemistry, this presents both a challenge and an opportunity. Future research should focus on:

-

Quantitative Profiling: Systematically quantifying the individual truxilline isomers, including this compound, across a wide range of authenticated Erythroxylum species and varieties. This would provide valuable chemotaxonomic data.

-

Pharmacological Screening: Investigating the biological activities of isolated this compound to understand its pharmacological and toxicological profile.

-

Biosynthetic Control: Studying the influence of environmental factors (e.g., UV-A vs. UV-B radiation, altitude) on the relative ratios of truxilline isomers in coca leaves.

A deeper understanding of the chemistry and biology of this compound and its related isomers will not only enhance our knowledge of the complex phytochemistry of the Erythroxylum genus but may also open new avenues for pharmacological research.

References

- 1. In-depth chromatographic analyses of illicit cocaine and its precursor, coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erythroxylum novogranatense · Electric Veg [electricveg.com]

- 3. [PDF] Isolation, identification and separation of isomeric truxillines in illicit cocaine | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Truxillic Acids in Coca Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids and their derivatives, the truxillines, are a significant class of secondary metabolites found in the leaves of coca plants (Erythroxylum coca and Erythroxylum novogranatense). These cyclobutane-containing compounds are notable for their presence as minor alkaloids alongside cocaine. The biosynthesis of truxillic acids is a fascinating example of how plants utilize photochemical reactions to create complex chemical structures. This technical guide provides an in-depth exploration of the biosynthesis pathway of truxillic acids in coca plants, including the enzymatic synthesis of its precursors and the critical light-dependent dimerization step. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the core pathways and workflows.

Biosynthesis Pathway of Truxillic Acids

The formation of truxillic acids in coca plants is a multi-stage process that begins with the well-established phenylpropanoid pathway to generate cinnamic acid precursors. These precursors are then incorporated into the tropane alkaloid structure, and the final step is a [2+2] photocycloaddition of two cinnamoyl moieties.

Phenylpropanoid Pathway: Synthesis of Cinnamic Acid

The biosynthesis of the cinnamic acid backbone of truxillic acids originates from the aromatic amino acid L-phenylalanine. This pathway is a fundamental process in higher plants for the production of a wide variety of phenolic compounds. The key enzymatic steps are:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid.

-

Activation to Cinnamoyl-CoA: The carboxylic acid group of cinnamic acid (or its hydroxylated derivatives) is activated by 4-Coumarate:CoA Ligase (4CL) to form the corresponding CoA-thioester, such as cinnamoyl-CoA. This activation is crucial for the subsequent esterification to the tropane skeleton.

Formation of Cinnamoylcocaine

The activated cinnamoyl-CoA is then esterified to the ecgonine skeleton, a core structure in tropane alkaloid biosynthesis. The precise enzymatic steps leading to the formation of cinnamoylcocaine in Erythroxylum species are a subject of ongoing research, but it is understood that this involves the transfer of the cinnamoyl group to a precursor of cocaine.

Photochemical [2+2] Cycloaddition

The final and most critical step in the formation of the truxillic acid core is the dimerization of two cinnamoylcocaine molecules. This is widely understood to be a non-enzymatic, photochemical [2+2] cycloaddition reaction.[1] This reaction is dependent on the presence of ultraviolet (UV) light. In the solid state, or potentially within the organized environment of the plant cell, the spatial arrangement of the cinnamoyl moieties dictates the stereochemistry of the resulting cyclobutane ring. The "head-to-tail" dimerization of two cinnamic acid units results in the formation of truxillic acids.

Quantitative Data

The concentration of truxillic acid precursors and their dimeric products can vary significantly depending on the variety of the coca plant, its geographical origin, and the age of the leaves. The following tables summarize some of the quantitative data available in the literature.

Table 1: Concentration of Cinnamoylcocaines in Erythroxylum Species

| Species/Variety | cis-Cinnamoylcocaine (% of total alkaloid) | trans-Cinnamoylcocaine (% of total alkaloid) | Reference |

| E. coca var. coca (Peru) | 0.03 - 0.08 | 0.57 - 0.60 | WHO (2023) |

| E. novogranatense | Varies with leaf age | Varies with leaf age | Rivier (1981) |

| E. novogranatense var. truxillense | Varies with leaf age | Varies with leaf age | Rivier (1981) |

Table 2: Truxilline Content in Illicit Cocaine Samples (Indicative of Coca Leaf Origin)

| Origin | Total Truxillines (% relative to cocaine) |

| Colombia | > 1% |

| Peru | Generally < 1% |

| Bolivia | Generally < Peru |

Note: Data on truxilline content in illicit cocaine is indicative of the precursor content in the source coca leaves.

Experimental Protocols

Extraction and Quantification of Truxillic Acid Precursors and Truxillines

This protocol is a generalized procedure based on methodologies reported for the analysis of alkaloids in coca leaves.

Objective: To extract and quantify cinnamoylcocaines and truxillines from Erythroxylum coca leaves.

Materials:

-

Dried coca leaves

-

Methanol

-

Dichloromethane

-

Sodium carbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., ethylcocaine or a deuterated analog)

-

GC-MS or LC-MS/MS system

Procedure:

-

Sample Preparation: Pulverize dried coca leaves to a fine powder.

-

Extraction: a. To 100 mg of powdered leaf material, add 5 mL of methanol and the internal standard. b. Sonicate for 30 minutes at room temperature. c. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant. d. Repeat the extraction on the pellet with another 5 mL of methanol. e. Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Liquid-Liquid Extraction: a. Redissolve the dried extract in 2 mL of 0.1 M HCl. b. Wash the acidic solution with 2 mL of hexane to remove non-polar compounds. c. Make the aqueous phase alkaline (pH 9-10) with the sodium carbonate solution. d. Extract the alkaloids with 3 x 2 mL of dichloromethane. e. Combine the organic phases and dry over anhydrous sodium sulfate. f. Evaporate the solvent to dryness and reconstitute in a known volume of a suitable solvent for analysis (e.g., ethyl acetate for GC-MS).

-

Analysis: a. GC-MS: Inject an aliquot of the final extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the different alkaloids. Quantify based on the peak areas relative to the internal standard. b. LC-MS/MS: Inject an aliquot into an LC-MS/MS system. Use a suitable reversed-phase column and a mobile phase gradient (e.g., water and acetonitrile with formic acid). Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

In Vivo Photodimerization Experiment (Hypothetical Protocol)

Objective: To demonstrate the light-dependent formation of truxillines from cinnamoylcocaines in living coca plant leaves.

Materials:

-

Healthy, young Erythroxylum coca plants

-

Radiolabeled precursor (e.g., ¹⁴C-L-phenylalanine)

-

UV-blocking film

-

Growth chamber with controlled light conditions

-

Analytical equipment for radiolabel detection and alkaloid quantification (as described above)

Procedure:

-

Precursor Administration: Administer ¹⁴C-L-phenylalanine to the roots or via leaf infiltration to a set of coca plants.

-

Experimental Setup: a. Control Group: Grow a set of plants under a normal light/dark cycle that includes UV light. b. Experimental Group: Cover the leaves of another set of plants with a UV-blocking film.

-

Incubation: Allow the plants to metabolize the radiolabeled precursor for a defined period (e.g., 24-48 hours).

-

Harvesting and Extraction: Harvest the leaves from both groups and perform the alkaloid extraction as described in Protocol 1.

-

Analysis: a. Analyze the extracts by LC-MS/MS to quantify the total amount of cinnamoylcocaines and truxillines. b. Use a radio-detector coupled to the LC system or collect fractions for scintillation counting to determine the incorporation of the ¹⁴C label into the different alkaloid fractions.

-

Expected Outcome: The leaves from the control group (exposed to UV light) are expected to show a higher concentration of radiolabeled truxillines compared to the experimental group (UV-blocked), demonstrating the light-dependency of the dimerization reaction in vivo.

Conclusion

The biosynthesis of truxillic acids in coca plants is a unique pathway that combines enzymatic synthesis of precursors with a final, light-driven chemical transformation. While the enzymatic steps of the phenylpropanoid pathway are well-understood in model plants, further research is needed to fully elucidate the specific enzymes and regulatory networks operating in Erythroxylum coca. The photochemical nature of the final dimerization step has significant implications for the alkaloid profile of coca plants, as environmental factors such as light intensity and duration can influence the relative abundance of truxillines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this fascinating area of plant biochemistry and natural product chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of delta-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Truxilline is a member of the truxilline family of dimeric tropane alkaloids found as minor constituents in the leaves of coca plants (Erythroxylum species). These compounds are stereoisomers formed from the photodimerization of two cinnamic acid moieties, esterified to ecgonine derivatives. Despite their prevalence in coca leaf extracts and their use in forensic analysis to profile cocaine samples, detailed characterization of the individual truxilline isomers, including this compound, is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known physical and chemical properties of truxillines as a class, with a specific focus on compiling the available information for this compound. Due to the scarcity of data for the pure isomer, this guide also includes information on related compounds and general methodologies for isolation, characterization, and potential synthesis. This document aims to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and forensic science.

Introduction

The truxillines are a group of at least fifteen stereoisomeric alkaloids that occur naturally in the leaves of Erythroxylum coca and its varieties.[1] These compounds are formed through the [2+2] photocycloaddition of two molecules of cinnamoylcocaine or related precursors.[2][3] The specific arrangement of the substituents on the resulting cyclobutane ring gives rise to the different isomers, including the alpha, beta, gamma, delta, epsilon, and other forms.[4] While cocaine is the most abundant and well-studied alkaloid from the coca plant, the minor alkaloids, such as the truxillines, are of significant interest for their potential pharmacological activities and their utility in forensic science for tracing the origin of illicit cocaine samples.[5]

This compound, like its isomers, is a diester of a truxillic or truxinic acid with two molecules of a tropane alcohol, typically ecgonine methyl ester. The precise stereochemistry of the cyclobutane ring defines this compound. However, a significant challenge in the study of individual truxilline isomers is the difficulty in isolating sufficient quantities of pure material from natural sources and the complexity of their stereoselective synthesis. Consequently, there is a notable lack of comprehensive data on the physical and chemical properties of this compound. This guide consolidates the available information and provides context based on the properties of related tropane alkaloids and the general chemistry of truxillic and truxinic acids.

Physical and Chemical Properties

Table 1: General Physical Properties of Truxilline Isomers and Related Tropane Alkaloids

| Property | Value | Remarks |

| Molecular Formula | C₃₈H₄₆N₂O₈ | For truxilline isomers.[6] |

| Molecular Weight | 658.78 g/mol | For truxilline isomers.[6] |

| Physical State | Likely a solid at room temperature. | Based on the high molecular weight and complex structure. |

| Melting Point | Data not available for this compound. | Isomers are likely to have distinct melting points. |

| Boiling Point | Data not available. | Likely to decompose at high temperatures. |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] | Based on data for alpha-truxilline and general properties of tropane alkaloids.[7] Tropane alkaloids can exhibit moderate water solubility upon protonation of their tertiary amine.[7] |

| pKa | Data not available. | The presence of the tertiary amine in the tropane ring suggests a basic character. |

Table 2: Spectral Data Characteristics for Truxilline Isomers

| Technique | General Observations |

| ¹H NMR | Complex spectra with multiple signals in the aliphatic and aromatic regions. Characteristic signals for the tropane skeleton, methyl esters, and phenyl groups are expected. The stereochemistry of the cyclobutane ring will influence the chemical shifts and coupling constants of the cyclobutyl protons.[8][9][10] |

| ¹³C NMR | Numerous signals corresponding to the carbon atoms of the two tropane moieties, the cyclobutane ring, and the phenyl groups. The chemical shifts of the cyclobutane carbons would be indicative of the specific stereoisomer. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for ester carbonyl groups (C=O), C-O stretching, aromatic C=C stretching, and C-H stretching vibrations are expected. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns would involve cleavage of the ester linkages and fragmentation of the tropane rings.[11][12][13] |

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of this compound are scarce. However, general methods for the extraction of alkaloids from Erythroxylum species and the synthesis of the truxillic/truxinic acid core are documented.

General Isolation of Coca Alkaloids

The isolation of truxillines from coca leaves is typically part of a broader alkaloid extraction process. The general steps are outlined below:

-

Extraction: The dried and powdered coca leaves are subjected to extraction with an organic solvent, such as ethanol or methanol, or an acidified aqueous solution.[14][15] Soxhlet extraction is a common technique for exhaustive extraction with organic solvents.[16]

-

Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform or dichloromethane.[16]

-

Chromatographic Separation: The resulting mixture of alkaloids is then separated into individual components using chromatographic techniques. Column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed for the separation of these structurally similar isomers.

Caption: General workflow for the isolation of this compound.

Synthesis of the Truxillic/Truxinic Acid Core

The cyclobutane core of the truxillines is derived from truxillic or truxinic acids. These can be synthesized via the photochemical [2+2] cycloaddition of cinnamic acid or its derivatives.[17][18][19]

-

Photodimerization: A solution or solid-state preparation of a suitable cinnamoyl precursor, such as cinnamoyl ecgonine methyl ester, is irradiated with UV light.[3] The wavelength of the light can influence the stereochemical outcome of the reaction.

-

Isomer Separation: The resulting mixture of dimeric products, which can include various truxillic and truxinic acid derivatives, is then separated using chromatographic methods to isolate the desired stereoisomer.

Caption: Photochemical synthesis of the truxillic acid core.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activities and mechanisms of action of this compound. A 1984 review noted that very little is known about the biological activity of the minor coca alkaloids, including the truxillines.[20] While extracts of some Erythroxylum species have been shown to possess cytotoxic effects, these have not been attributed to specific truxilline isomers.[1][21][22][23][24]

Given the structural similarity to cocaine, it is conceivable that truxillines might interact with the same biological targets, such as monoamine transporters, but this remains to be experimentally verified. The dimeric nature of truxillines could lead to different binding affinities and functional activities compared to the monomeric cocaine molecule. Future research, including receptor binding assays and in vitro functional studies, is necessary to elucidate the pharmacological profile of this compound.

Due to the absence of specific data on signaling pathways for this compound, the following diagram illustrates the classification of coca alkaloids to provide a structural context.

Caption: Classification of selected coca alkaloids.

Conclusion

This compound represents a scientifically interesting but understudied minor alkaloid from the coca plant. This technical guide highlights the current knowledge gap regarding its specific physical and chemical properties, as well as its biological activities. While general methodologies for the isolation and analysis of truxillines exist, the lack of pure standards hampers detailed investigation. The information compiled herein, based on the broader class of truxilline and tropane alkaloids, provides a starting point for researchers. Further studies are crucial to isolate or synthesize pure this compound, characterize its properties, and evaluate its pharmacological profile. Such research would not only advance our understanding of the complex chemistry of coca alkaloids but could also uncover novel pharmacological leads and improve forensic analysis of cocaine samples.

References

- 1. Assessment of genotoxicity and cytotoxicity of standardized aqueous extract from leaves of Erythroxylum cuneatum in human HepG2 and WRL68 cells line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylecgonine cinnamate - Wikipedia [en.wikipedia.org]

- 4. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. From Plant to Product: Techniques for Extracting Coca Plant Compounds [greenskybio.com]

- 16. researchgate.net [researchgate.net]

- 17. Georgia Southern Commons - Georgia Undergraduate Research Conference (2014-2015): Cyanide derivative of truxillic acid [digitalcommons.georgiasouthern.edu]

- 18. researchgate.net [researchgate.net]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Potential Phytochemicals and Phyto Pharmacological Activities of Erythroxylum Monogynum Roxb. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 22. Cytotoxic effect of Erythroxylum daphnites extract is associated with G1 cell cycle arrest and apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cytotoxic effect of Erythroxylum daphnites extract is associated with G1 cell cycle arrest and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to delta-Truxilline and its Isomers

This technical guide provides a comprehensive overview of delta-truxilline, including its chemical properties, and the analytical methods for its identification and quantification. Given the limited availability of data for this compound as a discrete entity, this guide also encompasses information on the broader family of truxilline isomers.

Introduction to Truxillines

Truxillines are a group of dimeric alkaloids derived from the [2+2] cycloaddition of two cinnamic acid moieties. They are naturally occurring compounds found as minor alkaloids in the leaves of the coca plant (Erythroxylum coca). The specific isomeric composition of truxillines in a given sample of cocaine can serve as a chemical fingerprint, providing insights into the geographic origin and the manufacturing process of the illicit drug. Research has identified multiple isomers, with alpha- and beta-truxilline being the most well-characterized.

Physicochemical Properties of Truxilline Isomers

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₆N₂O₈ | [1][2][3] |

| Molecular Weight | ~658.79 g/mol | [2] |

| CAS Number (alpha-truxilline) | 490-17-5 | |

| CAS Number (beta-truxilline) | 490-15-3 | [1][4] |

| CAS Number (this compound) | Not available in public databases |

It is important to note that while beta-truxilline is sometimes referred to by the synonym .DELTA.-ISOATROPYLCOCAINE, analytical studies have identified this compound as a distinct isomer.[1]

Isomeric Complexity

A study by Mallette et al. (2014) successfully quantified ten distinct truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-truxilline.[5] More recent research by Portada and Brkljača (2024) has suggested the existence of as many as 15 different truxilline isomers, categorized into two structurally isomeric groups: five truxillates and ten truxinates.[6] This highlights the chemical complexity of this class of compounds.

Experimental Protocol: Quantification of Truxilline Isomers

The following protocol is a summary of the methodology developed by Mallette et al. (2014) for the rapid determination of isomeric truxillines in illicit cocaine samples via capillary gas chromatography/flame ionization detection (GC/FID).[5]

4.1. Sample Preparation

-

Internal Standard Addition: A structurally related internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester, is added to the cocaine sample.

-

Reduction: The truxilline isomers are directly reduced using lithium aluminum hydride (LiAlH₄). This step simplifies the subsequent chromatographic analysis.

-

Acylation: The reduced products are then acylated with heptafluorobutyric anhydride. This derivatization step enhances the volatility and detectability of the analytes for gas chromatography.

4.2. Instrumental Analysis

-

Technique: Capillary Gas Chromatography with Flame Ionization Detection (GC/FID).

-

Column: A suitable capillary column for the separation of the derivatized isomers.

-

Quantification: The ten truxilline isomers are quantified relative to the internal standard.

4.3. Method Validation

The method demonstrated a linear response in the range of 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of truxilline isomers.

Caption: Workflow for the analysis of truxilline isomers.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research on the distinct signaling pathways of individual truxilline isomers, including this compound. Research has primarily focused on their role as impurities in cocaine and their utility in forensic analysis. Therefore, a signaling pathway diagram cannot be provided at this time.

Conclusion

References

- 1. beta-Truxilline | C38H46N2O8 | CID 12310847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Guide to the Discovery, History, and Analysis of Truxilline Alkaloids

Abstract

Truxilline alkaloids, a complex group of dimeric coca alkaloids, represent a fascinating yet often overlooked component of the Erythroxylum genus. While cocaine has historically dominated scientific and public focus, the truxillines are crucial for both forensic chemistry and understanding the complete pharmacological profile of the coca leaf. These compounds are formed through the photochemical dimerization of cinnamoylcocaines and exist as a multitude of isomers.[1][2] Their unique distribution and relative abundance in illicit cocaine samples serve as a chemical "fingerprint," providing valuable intelligence on the geographical origin and manufacturing processes of the drug.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of truxilline alkaloids, details their chemical diversity, presents quantitative data, and outlines the key experimental protocols for their isolation, identification, and quantification.

Discovery and Historical Context

The history of truxilline alkaloids is intrinsically linked to the study of the coca leaf (Erythroxylum coca). Following the isolation of cocaine by Albert Niemann in 1859, chemists began investigating the other constituents of the plant.[4][5] The term "truxilline" is derived from Truxillo coca, a variety of coca leaf (Erythroxylum novogranatense var. truxillense, formerly E. truxillense) from which these alkaloids were first prominently identified.[5][6][7]

Initial studies in the late 19th century identified the hydrolysis products of these alkaloids, which included methanol, levorotatory ecgonine, and distinct isomeric acids named truxillic and truxinic acids.[1][8] This revealed that truxillines were not simple alkaloids but complex dimeric esters. For many years, the scientific literature stated that there were 11 truxilline isomers. However, recent stereochemical analysis has corrected this, demonstrating that a total of 15 distinct truxilline structures are possible, which can be categorized into two isomeric groups: five diastereomeric truxillates and ten diastereomeric truxinates.[2]

Chemical Structure and Formation

Truxillines are tropane alkaloids characterized by a cyclobutane ring, formed via a [2+2] cycloaddition of two cinnamoylcocaine molecules under the influence of sunlight during the growth and drying of coca leaves.[1][2][9] This photochemical dimerization results in the various isomers of truxillic and truxinic acids, which form the core of the truxilline molecules. The specific isomers present and their relative ratios are dependent on the plant variety and post-harvest processing conditions.[3]

The primary coca alkaloids involved in the formation of truxillines are cis- and trans-cinnamoylcocaine. The diverse stereochemical possibilities of the resulting cyclobutane ring, combined with the stereochemistry of the two ecgonine moieties, give rise to the large number of truxilline isomers.

Quantitative Analysis of Truxilline Alkaloids

The concentration of truxillines in coca leaves is significantly lower than that of cocaine, typically accounting for less than 0.1% of the total alkaloid content relative to cocaine.[1] However, their presence is consistent across all coca varieties and in illicit cocaine derived from them.[3] The relative proportions of the different isomers are used in forensic impurity profiling to link samples and determine geographic origin (e.g., Colombia, Peru, Bolivia).[3]

| Alkaloid Group | Plant Source | Typical Concentration Range (% of total alkaloids) | Key Isomers Quantified |

| Cocaine | Erythroxylum coca var. coca | 0.23% - 0.96% (of dry leaf weight)[4] | N/A |

| Truxillines | Erythroxylum species | < 1.0% | α-, β-, γ-, δ-, ε-, ζ-, ω-, neo-, peri-, epi-truxilline[3] |

| Other Alkaloids | Erythroxylum species | Variable | Cinnamoylcocaine, Benzoylecgonine, Hygrine, Cuscohygrine[4][7][10] |

Experimental Protocols

The analysis of truxilline alkaloids requires specialized methodologies due to their low concentration and the presence of numerous isomers.

Protocol for Alkaloid Extraction from Plant Material

This protocol outlines a general acid-base extraction method for isolating total alkaloids from dried coca leaf material.

-

Maceration: Powdered, dried plant material (e.g., 100 g) is macerated with an acidic aqueous solution (e.g., 0.1 M HCl) or an organic solvent like methanol for 24-48 hours to extract the alkaloid salts.[11][12]

-

Filtration: The mixture is filtered to separate the plant debris from the acidic extract containing the alkaloids.

-

Defatting: The acidic aqueous extract is washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove fats, waxes, and other neutral compounds.

-

Basification: The aqueous layer is then basified to a pH of 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This converts the alkaloid salts into their free base form.[11]

-

Solvent Extraction: The free base alkaloids are extracted from the basified aqueous solution using an immiscible organic solvent such as chloroform or diethyl ether. This step is repeated multiple times to ensure complete extraction.

-

Concentration: The organic solvent fractions are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated under reduced pressure to yield the crude total alkaloid extract.

Caption: General workflow for the acid-base extraction of alkaloids from plant material.

Protocol for Quantification of Truxilline Isomers by GC-FID

This method is adapted from forensic chemistry protocols for the impurity profiling of illicit cocaine.[3]

-

Sample Preparation: A known quantity of the crude alkaloid extract or illicit cocaine sample is dissolved in a suitable solvent. A structurally related internal standard (e.g., 4',4″-dimethyl-α-truxillic acid dimethyl ester) is added for accurate quantification.

-

Reduction: The truxillines in the sample are directly reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step simplifies the complex ester structures for chromatographic analysis.

-

Acylation: Following reduction, the sample is acylated with an agent such as Heptafluorobutyric Anhydride (HFBA). This derivatization step improves the volatility and chromatographic properties of the analytes.

-

GC-FID Analysis: The derivatized sample is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: A capillary column suitable for alkaloid separation (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Temperature Program: An optimized temperature gradient is used to separate the ten major truxilline isomers.

-

Detection: The FID provides a response proportional to the mass of the carbon-containing analytes.

-

-

Quantification: The peak areas of the truxilline isomers are compared to the peak area of the internal standard to calculate their concentrations. The method typically shows a linear response from 0.001 to 1.00 mg/mL.[3]

Structural Elucidation Methodologies

The definitive identification of truxilline isomers relies on a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) provides accurate molecular weight information. Fragmentation patterns observed in MS/MS can help differentiate between isomeric structures.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR spectroscopy are essential for determining the precise chemical structure and stereochemistry.[11] Signals from the cyclobutane ring protons are particularly important for distinguishing between truxillic and truxinic acid derivatives.[9]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are used to separate the complex mixture of isomers prior to their identification.[13]

Caption: Logical relationship from precursor alkaloids to the identification of truxilline isomers.

Pharmacology and Biological Significance

Unlike cocaine, which is a potent central nervous system stimulant and local anesthetic, the truxilline alkaloids exhibit significantly different pharmacological profiles.[6][14] Studies have shown that the various minor alkaloids in the coca leaf, including the truxillines, are considerably less toxic than cocaine and do not produce its characteristic euphoric effects.[10] In animal studies, doses 30- to 60-fold higher than cocaine were required to elicit even mild neurobehavioral changes.[10]

The primary significance of truxillines is not in their direct physiological effects but in their application in forensic science. As stable by-products of coca leaf processing, their isomeric distribution provides a robust chemical signature for forensic intelligence, helping law enforcement agencies to track cocaine trafficking routes and dismantle manufacturing operations.[3]

Conclusion and Future Directions

The truxilline alkaloids, though minor components of the coca leaf, hold major significance in the forensic analysis of cocaine. Their history is a testament to the chemical complexity of natural products and the continuous evolution of analytical science. While their discovery dates back over a century, recent research has refined our understanding of their true isomeric diversity. Future research should focus on the complete pharmacological characterization of individual truxilline isomers to determine if they possess any unique, subtle biological activities or if they modulate the effects of cocaine when present in coca leaf preparations. Furthermore, advancements in analytical techniques will continue to improve the resolution and accuracy of impurity profiling, strengthening its role in global drug enforcement efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coca - Wikipedia [en.wikipedia.org]

- 5. Coca. | Henriette's Herbal Homepage [henriettes-herb.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. herbs.nextohm.com [herbs.nextohm.com]

- 8. merriam-webster.com [merriam-webster.com]

- 9. researchgate.net [researchgate.net]

- 10. Coca: The History and Medical Significance of an Ancient Andean Tradition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 12. vpscience.org [vpscience.org]

- 13. [PDF] Isolation, identification and separation of isomeric truxillines in illicit cocaine | Semantic Scholar [semanticscholar.org]

- 14. lkouniv.ac.in [lkouniv.ac.in]

Delta-Truxilline and its Nexus with Cocaine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-truxilline is a naturally occurring tropane alkaloid and a minor constituent of Erythroxylum coca leaves, the botanical source of cocaine. As a member of the truxilline family of isomers, this compound is intrinsically linked to the biosynthesis of cocaine and its related alkaloids. This technical guide provides a comprehensive overview of this compound, focusing on its chemical relationship to cocaine alkaloids, its biosynthetic origins, and the analytical methodologies employed for its detection and quantification. While this compound's primary significance currently lies in forensic applications for determining the geographical origin of illicit cocaine samples, this document aims to consolidate the existing scientific knowledge to facilitate further research into its unique chemical and potential pharmacological properties. A notable gap exists in the scientific literature concerning the specific physicochemical properties and pharmacological activity of isolated this compound.

The Chemical Relationship: From Cinnamoylcocaine to Truxilline Isomers

The core of the relationship between this compound and cocaine alkaloids lies in its formation through the photochemical dimerization of cinnamoylcocaine, a closely related minor alkaloid present in coca leaves. This [2+2] cycloaddition reaction, driven by sunlight exposure during the growth and drying of the coca leaves, results in the formation of a cyclobutane ring, linking two cinnamoylcocaine molecules. This process yields a variety of stereoisomers known as truxillines, with this compound being one of them.

The truxillines are a group of tropane alkaloids present in coca leaves that are formed by photochemical dimerization of cinnamoylcocaine(s)[1]. The proportion of different truxilline forms present in cocaine serves as a "fingerprint" for its geographical origin, manufacturing process, and storage conditions[1]. Contrary to some literature, there are at least 15 possible truxilline isomers, which can be categorized into two structurally isomeric groups: five diastereomeric truxillates and ten diastereomeric truxinates[1].

Known Isomers of Truxilline

The analysis of illicit cocaine samples has led to the identification and quantification of several truxilline isomers. The relative abundance of these isomers is a key factor in the chemical signature profiling of cocaine.

| Isomer | Commonly Identified in Cocaine Analysis |

| alpha-Truxilline | Yes |

| beta-Truxilline | Yes |

| This compound | Yes |

| epsilon-Truxilline | Yes |

| gamma-Truxilline | Yes |

| omega-Truxilline | Yes |

| zeta-Truxilline | Yes |

| peri-Truxilline | Yes |

| neo-Truxilline | Yes |

| epi-Truxilline | Yes |

Biosynthesis of Precursors in Erythroxylum coca

The journey to this compound begins with the biosynthesis of its precursor, cinnamoylcocaine, which itself is derived from the core tropane alkaloid pathway that produces cocaine. The biosynthesis of tropane alkaloids in Erythroxylum coca is a complex enzymatic process that has been the subject of significant research. Recent studies have elucidated the complete biosynthetic pathway, revealing that it evolved independently from the tropane alkaloid biosynthesis in Solanaceae species[2][3][4][5][6].

The initial precursor for the tropane ring is the amino acid L-ornithine. Through a series of enzymatic reactions, ornithine is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then undergoes a Mannich-type condensation with a four-carbon unit derived from acetate to form the characteristic bicyclic tropane core. Subsequent modifications, including reduction and esterification, lead to the formation of various tropane alkaloids, including cocaine and cinnamoylcocaine.

Caption: Biosynthetic pathway of cocaine and the formation of this compound.Experimental Protocols: Analytical Methods for Truxilline Isomers

The primary experimental focus on this compound has been its analytical determination in seized cocaine samples for forensic purposes. Gas chromatography with flame ionization detection (GC-FID) is a widely used and validated method for the quantification of truxilline isomers[7][8].

Gas Chromatography-Flame Ionization Detection (GC-FID) for Truxilline Analysis

This method is utilized for the quantitative analysis of the isomeric truxillines in illicit cocaine samples.

Sample Preparation:

-

A known weight of the cocaine hydrochloride sample is dissolved in a suitable solvent.

-

The truxillines are directly reduced using a solution of lithium aluminum hydride (LiAlH₄).

-

Following reduction, the individual truxilline isomers are separated from the matrix via liquid-liquid extraction.

-

The extracted isomers are then derivatized with heptafluorobutyric anhydride (HFBA) to improve their chromatographic properties and detection.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Column: DB-1701 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium.

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

Injection Mode: Splitless for truxilline analysis.

Quantification: The quantification of ten truxilline isomers (alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-) is performed relative to a structurally related internal standard, such as 4',4″-dimethyl-α-truxillic acid dimethyl ester[8]. The method demonstrates a linear response typically in the range of 0.001 to 1.00 mg/mL with a lower detection limit of approximately 0.001 mg/mL[8].

Caption: Workflow for the analysis of truxilline isomers by GC-FID.

Physicochemical and Spectral Data for this compound

A significant challenge in the study of this compound is the lack of publicly available, detailed physicochemical and spectral data for the isolated compound. While analytical methods can distinguish it from its isomers, comprehensive characterization data remains elusive in the mainstream scientific literature. The following table summarizes the current status of available data.

| Property | This compound Data | Source |

| Molecular Formula | C₃₈H₄₆N₂O₈ | Inferred from dimerization |

| Molecular Weight | 658.78 g/mol | Inferred from dimerization |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Specific Rotation | Not reported | - |

| ¹H NMR Spectra | Not available in detail | - |

| ¹³C NMR Spectra | Not available in detail | - |

| Mass Spectrum | Fragmentation patterns are used for identification in complex mixtures, but detailed spectra of the pure compound are not readily available. | [9] |

| Infrared Spectrum | Not available in detail | - |

| GC-FID Retention Time | 22.12 min (under specific conditions) | [7] |

Pharmacology and Signaling Pathways: An Unexplored Frontier

To date, there are no specific pharmacological studies published on isolated this compound. Its biological activity, potential targets, and mechanism of action remain unknown. Consequently, there is no information regarding any signaling pathways that may be modulated by this compound. The focus of research on truxillines has been almost exclusively on their utility in forensic science for the chemical profiling of cocaine.

The stereoisomeric nature of the truxillines suggests that different isomers could exhibit varied pharmacological activities, as is common with chiral molecules in biological systems[10][11]. However, without studies on the isolated compounds, this remains speculative. Future research is warranted to isolate this compound and its isomers to investigate their pharmacological profiles, including their potential effects on the central nervous system and other biological targets.

Caption: The current unknown status of this compound's pharmacology.

Conclusion and Future Directions

This compound represents a fascinating yet understudied component of the complex alkaloid profile of Erythroxylum coca. Its formation via the photochemical dimerization of cinnamoylcocaine solidifies its chemical link to the broader family of cocaine alkaloids. While analytical methods for its detection are well-established for forensic applications, a significant void exists in our understanding of its fundamental physicochemical properties and its potential biological activity.

For researchers, scientists, and drug development professionals, this compound and its isomers present an opportunity for novel discovery. Future research should prioritize the development of efficient methods for the isolation of individual truxilline isomers in sufficient quantities for comprehensive characterization. Subsequent pharmacological screening could unveil previously unknown biological activities, potentially leading to new therapeutic leads or a better understanding of the overall pharmacology of coca leaf constituents. The exploration of this and other minor alkaloids is a critical step in moving beyond the singular focus on cocaine to a more holistic understanding of the rich phytochemistry of the Erythroxylum genus.

References

- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]

- 3. pnas.org [pnas.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. scispace.com [scispace.com]

- 6. pnas.org [pnas.org]

- 7. d.docksci.com [d.docksci.com]

- 8. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection, Isolation, and Identification of Truxillines in Illicit Cocaine by Means of Thin-Layer Chromatography and Mass Spectrometry | Office of Justice Programs [ojp.gov]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of truxillic acid isomers

An In-depth Technical Guide on the Potential Biological Activities of Truxillic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Truxillic acids, a class of cyclobutane dicarboxylic acids derived from the photodimerization of cinnamic acid, present a unique and rigid three-dimensional scaffold. This structural characteristic has garnered significant attention in medicinal chemistry, as the fixed spatial arrangement of phenyl and carboxyl groups offers potential for specific interactions with biological targets. Natural and synthetic derivatives of truxillic and the related truxinic acids have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anti-diabetic, and anticancer effects.[1] Their unique structures and diverse bioactivities make them promising candidates for the development of new drugs and valuable parent skeletons for designing lead compounds with high activity and selectivity.[1] This technical guide provides a comprehensive overview of the current research on the biological potential of truxillic acid isomers, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anti-inflammatory and Antinociceptive Activity

One of the most extensively studied properties of truxillic acid derivatives is their ability to mitigate inflammation and pain. Studies have shown that the dimeric structure is crucial for this activity, as the monomeric components (cinnamic or p-coumaric acid) do not exhibit similar effects.[2][3]

Quantitative Data: In Vivo Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and antinociceptive effects of various truxillic acid derivatives have been quantified in several rodent models. The α-isomers, in particular, have shown significant activity.

| Compound | Animal Model | Test | Efficacy Metric (ED₅₀) | Efficacy Compared To | Reference |

| 4,4'-dihydroxy-α-truxillic acid | Rat | Monosodium Urate (MSU)-induced inflammation | 4.5 µmol/kg | Stronger than Loxoprofen (65 µmol/kg) and Diclofenac (25 µmol/kg) | [4] |